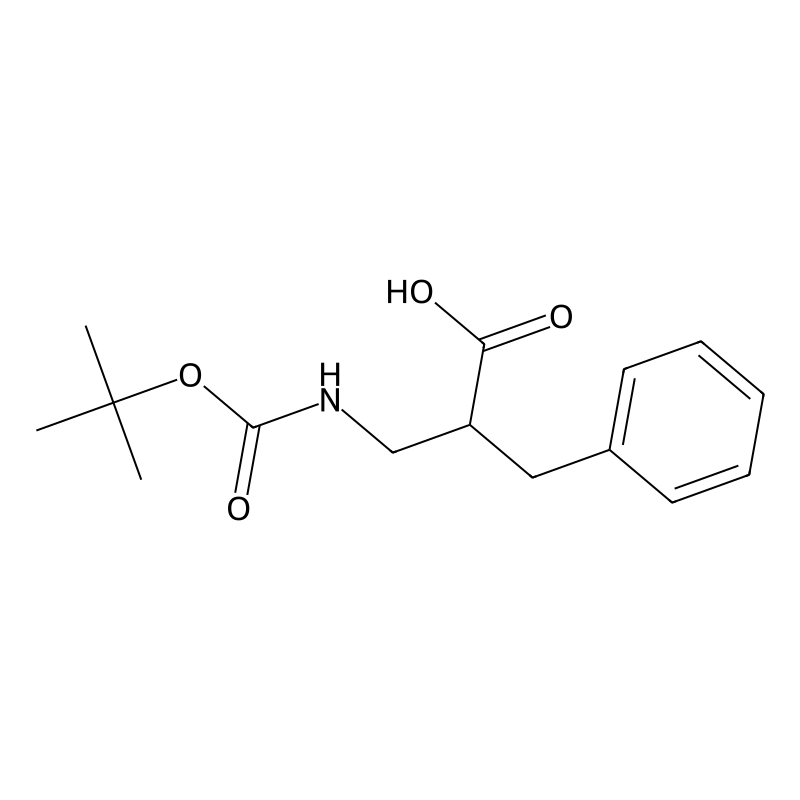

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Peptides and Proteins:

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, is a valuable building block in the synthesis of peptides and proteins. Its chemical structure features a protected amino group (tert-butoxycarbonyl or Boc group) and a benzyl side chain, making it suitable for incorporation into peptide sequences using solid-phase peptide synthesis (SPPS) techniques. PubChem, National Institutes of Health: )

The Boc group serves as a temporary protecting group for the amino functionality, allowing for selective attachment of other amino acids during peptide chain elongation. After chain assembly is complete, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine group necessary for peptide folding and function. Wikipedia, Solid-phase peptide synthesis:

The benzyl side chain in 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid provides a hydrophobic character to the resulting peptide. This property can be advantageous for influencing peptide-protein interactions, membrane permeability, and overall bioactivity. Bioorganic & Medicinal Chemistry Letters, Design and Synthesis of Novel Conformationally Restricted Cyclic RGD Peptidomimetics as Potential Antiangiogenic Agents:

Studies on Protein-Protein Interactions:

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid has also been employed in studies investigating protein-protein interactions. By incorporating this amino acid into specific positions within a protein sequence, researchers can probe the role of side chain interactions and steric hindrance in protein binding events. Journal of the American Chemical Society, Chemical Synthesis of Peptides and Proteins:

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, with the chemical formula and CAS number 189619-55-4, is a compound characterized by its unique structure that features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is part of a class of amino acids that are often utilized in synthetic organic chemistry and pharmaceutical applications due to their structural versatility and biological activity. The molecular weight of this compound is approximately 279.33 g/mol, and it exhibits moderate solubility in organic solvents .

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in peptide synthesis.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which is crucial for further functionalization.

- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its biological properties.

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid exhibits notable biological activities, particularly in the context of drug development. Its structural components suggest potential interactions with biological targets such as enzymes and receptors. The compound's ability to form stable interactions may contribute to its efficacy in therapeutic applications, although specific biological assays are necessary to elucidate its full pharmacological profile.

The synthesis of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves several steps:

- Protection of Amino Group: The amino group of a precursor compound is protected using tert-butoxycarbonyl chloride.

- Alkylation: The protected amino acid is then alkylated with benzyl bromide or another suitable benzylating agent.

- Deprotection: Finally, the tert-butoxycarbonyl group can be removed to yield the free amino acid.

These steps can be optimized based on the desired yield and purity of the final product.

This compound finds applications primarily in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of peptide-based drugs.

- Research: Used in studies exploring amino acid derivatives and their biological implications.

- Chemical Synthesis: Acts as a building block for more complex organic molecules.

Studies on the interactions of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid with various biological targets are essential for understanding its potential therapeutic effects. Preliminary data suggest that it may interact with specific enzymes involved in metabolic pathways, but further research is required to confirm these interactions and elucidate their mechanisms.

Several compounds share structural similarities with 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid | 189619-55-4 | 1.00 |

| (S)-3-(tert-butoxycarbonylamino)-2-phenylpropanoic acid | 136916-26-2 | 0.95 |

| (R)-3-(tert-butoxycarbonylamino)-2-phenylpropanoic acid | 181140-88-5 | 0.95 |

| (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid | 101555-61-7 | 0.90 |

| (R)-2-benzyl-(tert-butoxycarbonylamino)propanoic acid | 51871-62-6 | 0.90 |

Uniqueness

The uniqueness of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific combination of the benzyl group and the tert-butoxycarbonyl protecting group, which enhances its stability and reactivity compared to other similar compounds. This configuration allows for targeted modifications that can lead to novel derivatives with potentially enhanced biological activities.

Key Functional Groups and Their Significance

The molecular architecture of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid encompasses several distinct functional groups, each contributing unique chemical properties and reactivity patterns [7] [8]. The compound's molecular formula C₁₅H₂₁NO₄ with a molecular weight of 279.33 grams per mole reflects this complex structural composition [4] [9].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Melting Point | 94-102°C |

| Boiling Point | 441.3±38.0°C (Predicted) |

| Density | 1.139±0.06 g/cm³ (Predicted) |

| Flash Point | 220.7°C |

The carboxylic acid functional group (-COOH) represents the primary acidic component of the molecule [7] [10]. Carboxylic acids are classified as weak organic acids, typically exhibiting dissociation constants (Ka) around 10⁻⁵ [10]. This functional group enables hydrogen bonding interactions and contributes to the compound's solubility characteristics in polar solvents [7]. The carboxyl group's amphiprotic nature allows it to both donate and accept protons depending on the solution's pH environment [10].

The tert-butoxycarbonyl group serves as a protecting functionality for the amino group [11] [12]. This protecting group is particularly significant in organic synthesis because it remains stable under basic hydrolysis conditions and catalytic reduction conditions while being readily removable under acidic conditions [13]. The tert-butoxycarbonyl group's acid-labile nature makes it ideal for selective deprotection using trifluoroacetic acid or hydrochloric acid in methanol [11] [12].

| Functional Group | Chemical Structure | Position | Chemical Significance |

|---|---|---|---|

| Carboxylic Acid | -COOH | Terminal carbon | Weak acid, hydrogen bonding capability |

| Protected Amine | -NH-CO-O-C(CH₃)₃ | Carbon-3 | Acid-labile protection, synthetic utility |

| Benzyl Group | -CH₂-C₆H₅ | Carbon-2 | Aromatic stabilization, hydrophobic character |

| Propanoic Chain | -CH₂-CH(R)-COOH | Main backbone | β-amino acid framework |

The benzyl group (-CH₂-C₆H₅) introduces aromatic character to the molecule [14]. This functional group provides resonance stabilization and contributes hydrophobic properties that influence the compound's solubility and intermolecular interactions [14]. The benzylic carbon adjacent to the aromatic ring exhibits enhanced reactivity due to the stabilizing effect of the aromatic system on potential carbocation intermediates [14].

The amino group, while protected by the tert-butoxycarbonyl functionality, retains its fundamental basic character [8]. Amines typically function as weak bases with dissociation constants (Kb) around 10⁻⁴ [10]. The protection of this amino group prevents unwanted side reactions during synthetic transformations while maintaining the potential for future deprotection and utilization [12].

Structural Relationship to Amino Acids

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid belongs to the class of β-amino acids, which are characterized by having the amino group attached to the β-carbon rather than the α-carbon as in natural amino acids [15] [16]. This structural distinction places the compound in a specialized category of amino acid derivatives with unique conformational and biological properties.

Natural amino acids contain both amino and carboxylic acid functional groups, typically arranged in an α-amino acid configuration where both functional groups are separated by a single carbon atom [16]. In contrast, β-amino acids feature an additional carbon atom between the amino and carboxyl groups, creating a three-carbon backbone structure [15]. This extended backbone provides additional conformational flexibility and distinct structural properties compared to their α-amino acid counterparts.

The stereochemical aspects of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid reflect the compound's chiral nature [17]. The molecule contains a chiral center at the 2-position, where the carbon atom bears four different substituents: a hydrogen atom, a carboxyl group, a benzyl group, and a substituted methyl group [17]. This chirality results in two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [17].

| Structural Feature | α-Amino Acids | β-Amino Acids (This Compound) |

|---|---|---|

| Backbone Length | Two-carbon chain | Three-carbon chain |

| Functional Group Separation | One carbon between NH₂ and COOH | Two carbons between NH₂ and COOH |

| Natural Occurrence | Abundant in proteins | Rare in nature |

| Conformational Flexibility | Limited | Enhanced |

| Synthetic Utility | Building blocks of proteins | Specialized synthetic intermediates |

The β-amino acid structure of this compound provides enhanced conformational flexibility compared to natural α-amino acids [15]. The additional carbon in the backbone allows for more diverse secondary structures when incorporated into peptide chains, including 8-helix, 10-helix, 12-helix, and 14-helix configurations [15]. These structural variations arise from the increased degrees of freedom in the backbone, which can adopt various conformations not accessible to α-amino acid-based peptides.

The benzyl substituent at the 2-position introduces additional structural complexity that distinguishes this compound from simple β-amino acids [15]. This aromatic side chain provides hydrophobic character and potential π-π stacking interactions, similar to the phenylalanine residue found in natural amino acids [14]. The positioning of this benzyl group creates a unique spatial arrangement that influences the compound's overall three-dimensional structure and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is determined by the spatial arrangement of its constituent atoms and the conformational preferences of its flexible backbone [18] [19]. The compound exhibits multiple conformational states due to the rotational freedom around single bonds, particularly the carbon-carbon bonds in the propanoic acid chain and the benzyl substituent.

The three-carbon backbone of the propanoic acid chain adopts various conformational states depending on the dihedral angles between adjacent carbon atoms [20]. The propanoic acid structure typically exhibits conformational preferences that minimize steric interactions while maximizing favorable electronic interactions [20]. The presence of both the benzyl group and the protected amino group creates steric constraints that influence the preferred conformational states of the molecule.

| Conformational Parameter | Description | Typical Range |

|---|---|---|

| φ (Phi) Angle | Rotation around N-Cα bond | -180° to +180° |

| ψ (Psi) Angle | Rotation around Cα-C bond | -180° to +180° |

| χ₁ (Chi-1) Angle | Side chain rotation | -60°, +60°, +180° |

| Benzyl Rotation | Aromatic ring orientation | Multiple orientations |

The conformational analysis of amino acid derivatives typically involves examination of backbone and side-chain angles [18]. For β-amino acids like this compound, the extended backbone provides additional conformational parameters compared to α-amino acids [18]. The backbone conformation is primarily determined by the phi (φ) and psi (ψ) dihedral angles, while the side-chain conformation is characterized by chi (χ) angles [18].

The benzyl group's conformational behavior is influenced by the aromatic ring's capacity for π-π interactions and the steric requirements of the benzyl methylene group [19]. The aromatic ring can adopt various orientations relative to the backbone, with preferred conformations determined by the balance between steric hindrance and favorable electronic interactions [19]. These conformational preferences significantly impact the compound's overall molecular shape and its potential for intermolecular interactions.

The tert-butoxycarbonyl protecting group introduces additional conformational considerations due to its bulky nature [12]. The three methyl groups of the tert-butyl moiety create significant steric demands that influence the overall molecular conformation [12]. The rotational barrier around the bonds connecting the protecting group to the amino functionality affects the compound's conformational dynamics and stability.

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid exists as two distinct stereoisomers due to the presence of a chiral center at the α-carbon (C-2 position). The compound contains one asymmetric carbon atom bonded to four different substituents: a carboxyl group, a benzyl group, a hydrogen atom, and a tert-butoxycarbonyl-protected amino group [1] [2] [3].

The R-enantiomer has the CAS number 262301-38-2 and exhibits a molecular weight of 279.34 g/mol [1] [2] [4]. This configuration follows the Cahn-Ingold-Prelog priority rules, where the highest priority groups are arranged in a clockwise manner when viewed from the perspective opposite to the lowest priority substituent [5].

The S-enantiomer is registered under CAS number 189619-55-4 and shares the same molecular formula C₁₅H₂₁NO₄ with its enantiomeric counterpart [6]. The S-configuration represents the opposite spatial arrangement of the same four substituents around the chiral center, following the same priority rules but with a counterclockwise arrangement [5].

Both enantiomers are non-superimposable mirror images of each other, making them true enantiomers rather than diastereomers [5]. The presence of only one chiral center in the molecule simplifies the stereochemical analysis, as there are exactly two possible stereoisomers with no meso forms possible [5].

Optical Activity and Specific Rotation

The stereoisomers of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid exhibit optical activity, a characteristic property of chiral compounds that causes the rotation of plane-polarized light [7] [8]. The magnitude and direction of this rotation serve as fundamental parameters for distinguishing between the two enantiomers and assessing their purity.

Optical Rotation Characteristics:

- The R-enantiomer exhibits dextrorotatory behavior, rotating plane-polarized light in the clockwise direction, indicated by a positive specific rotation value [9]

- The S-enantiomer demonstrates levorotatory properties, rotating light in the counterclockwise direction, characterized by a negative specific rotation value [9]

- A racemic mixture of both enantiomers shows no net optical rotation due to the equal and opposite contributions of each stereoisomer [9]

Measurement Parameters:

The specific rotation measurement depends on several critical factors that must be controlled for accurate determination [7]:

- Concentration: The optical rotation is directly proportional to the concentration of the chiral compound in solution [7]

- Temperature: Typically measured at 20°C, as optical rotation varies with temperature [7]

- Wavelength: Usually determined using the sodium D-line (589.3 nm) as the standard light source [7]

- Solvent: The choice of solvent significantly affects the measured rotation, with acetic acid being commonly used for amino acid derivatives [10]

For the related compound (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid, a specific rotation of -44.0 to -46.0° (c=1, AcOH) has been reported [10], providing insight into the expected range for structurally similar compounds.

Stereochemical Stability Under Various Conditions

The stereochemical integrity of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is influenced by environmental conditions, particularly temperature, pH, and the presence of the tert-butoxycarbonyl protecting group [11] [12].

Temperature Effects:

- At room temperature (25°C), both enantiomers maintain their stereochemical integrity with minimal racemization [12]

- Refrigerated storage (2-8°C) provides optimal conditions for maintaining configurational stability [13]

- Elevated temperatures (>100°C) significantly increase the risk of racemization and decomposition of the BOC protecting group [12]

pH-Dependent Stability:

- Under neutral to mildly basic conditions (pH 7-8), the compound demonstrates good stereochemical stability [11]

- Strongly acidic conditions (pH <3) may promote racemization at the α-carbon due to enolate formation [14]

- Highly basic conditions (pH >10) can lead to partial removal of the BOC protecting group while generally maintaining stereochemical integrity [15]

BOC Group Influence on Stability:

The tert-butoxycarbonyl protecting group provides significant stabilization to the stereochemical configuration [11] [14]:

- The electron-withdrawing nature of the BOC group reduces the acidity of the α-hydrogen, thereby decreasing the likelihood of racemization [11]

- The bulky tert-butyl group provides steric hindrance that helps maintain the spatial arrangement around the chiral center [11]

- BOC deprotection conditions (acidic or thermal) must be carefully controlled to prevent stereochemical scrambling [14]

Solvent Effects:

- Protic solvents may facilitate hydrogen bonding that stabilizes the preferred conformation [16]

- Aprotic polar solvents generally provide good stability for the protected amino acid [16]

- Nonpolar solvents offer excellent stereochemical stability but may limit solubility [16]

Enantiomeric Purity Assessment Methods

The determination of enantiomeric purity in 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid requires sophisticated analytical techniques capable of distinguishing between the two mirror-image forms [17] [18].

Chiral High-Performance Liquid Chromatography (HPLC):

This method represents the most widely used approach for enantiomeric purity determination [17] [19]:

- Detection limit: Less than 0.1% for most amino acid derivatives [17]

- Advantages: High resolution, reproducible results, and direct quantification [17]

- Chiral stationary phases: Polysaccharide-based columns such as Lux Cellulose-2 and Cellulose-3 provide excellent enantioseparation [20]

- Mobile phase: Typically involves acetonitrile-water mixtures with acidic additives like trifluoroacetic acid [20]

Polarimetry-Based Methods:

Direct measurement of optical rotation provides fundamental information about enantiomeric composition [7] [8]:

- Specific rotation measurement: Determines the optical purity based on the observed rotation compared to that of pure enantiomers [21]

- Detection limit: Approximately 1% enantiomeric excess [21]

- Advantages: Simple, direct measurement without derivatization [21]

- Limitations: Requires knowledge of the specific rotation of pure enantiomers [21]

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns:

This technique offers high sensitivity and mass spectral confirmation [17]:

- Detection limit: Less than 0.3% for most applications [17]

- Deuterium labeling method: Corrects for racemization during sample preparation [17]

- Advantages: Mass spectral identification and high sensitivity [17]

- Applications: Particularly useful when derivatization side reactions are suspected [17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR-based methods provide structural information alongside enantiomeric analysis [22]:

- Chiral derivatizing agents: Mosher's acid and other chiral reagents create diastereomeric adducts [22]

- Chiral shift reagents: Lanthanide complexes cause differential chemical shifts for each enantiomer [22]

- Detection limit: Approximately 5% enantiomeric excess [22]

- Advantages: Provides both structural and stereochemical information [22]

Enzymatic Assays:

Biological methods exploit the stereoselectivity of enzymes [21]:

- Principle: Enzymes preferentially react with one enantiomer over the other [21]

- Detection limit: Less than 1% in favorable cases [21]

- Advantages: High specificity and biological relevance [21]

- Limitations: Requires specific enzyme-substrate pairs [21]

Method Validation and Quality Control:

For pharmaceutical applications, method validation follows established protocols [19]:

- Precision: Relative standard deviation typically less than 2% [19]

- Accuracy: Recovery studies demonstrate quantitative determination across the 0.1-1.0% range [19]

- Linearity: Calibration curves show excellent correlation coefficients (r² > 0.999) [19]

- Robustness: Methods maintain performance under slight variations in analytical conditions [19]

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant